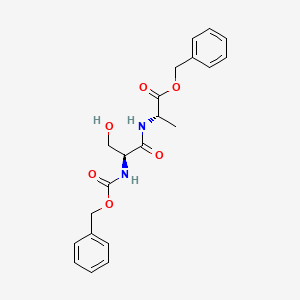

Carbobenzyloxy-L-seryl-L-alanine benzyl ester

Descripción

El éster bencílico del carbobenziloxi-L-seril-L-alanina es un compuesto sintético con la fórmula molecular C21H24N2O6 y un peso molecular de 400.435 g/mol . Se utiliza comúnmente en la síntesis de péptidos y sirve como una forma protegida del dipéptido L-seril-L-alanina. El compuesto se caracteriza por la presencia de un grupo protector carbobenziloxi (Cbz), que se utiliza para proteger el grupo amino durante las reacciones químicas .

Propiedades

Número CAS |

6402-95-5 |

|---|---|

Fórmula molecular |

C21H24N2O6 |

Peso molecular |

400.4 g/mol |

Nombre IUPAC |

benzyl (2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C21H24N2O6/c1-15(20(26)28-13-16-8-4-2-5-9-16)22-19(25)18(12-24)23-21(27)29-14-17-10-6-3-7-11-17/h2-11,15,18,24H,12-14H2,1H3,(H,22,25)(H,23,27)/t15-,18-/m0/s1 |

Clave InChI |

ICHQDJFVLNIGLT-YJBOKZPZSA-N |

SMILES isomérico |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster bencílico del carbobenziloxi-L-seril-L-alanina típicamente involucra los siguientes pasos:

Protección del grupo amino: El grupo amino de la L-serina se protege utilizando el grupo carbobenziloxi (Cbz).

Reacción de acoplamiento: La L-serina protegida se acopla entonces con el éster bencílico de la L-alanina utilizando reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) o la N,N'-diisopropilcarbodiimida (DIC) en presencia de una base como la N-metilmorfolina (NMM).

Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna.

Métodos de producción industrial

Los métodos de producción industrial para el éster bencílico del carbobenziloxi-L-seril-L-alanina son similares a la síntesis a escala de laboratorio, pero están optimizados para la producción a gran escala. Esto incluye el uso de sintetizadores de péptidos automatizados y sistemas de purificación a gran escala para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster bencílico del carbobenziloxi-L-seril-L-alanina experimenta diversas reacciones químicas, que incluyen:

Desprotección: El grupo carbobenziloxi (Cbz) se puede eliminar utilizando la hidrogenación en presencia de un catalizador de paladio.

Hidrólisis: El enlace éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente.

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento de péptidos adicionales para formar cadenas de péptidos más largas.

Reactivos y condiciones comunes

Hidrogenación: Paladio sobre carbono (Pd/C) como catalizador.

Hidrólisis: Condiciones ácidas (por ejemplo, ácido clorhídrico) o condiciones básicas (por ejemplo, hidróxido de sodio).

Reactivos de acoplamiento: Diciclohexilcarbodiimida (DCC), N,N'-diisopropilcarbodiimida (DIC), N-metilmorfolina (NMM).

Principales productos formados

Desprotección: L-seril-L-alanina.

Hidrólisis: L-seril-L-alanina y alcohol bencílico.

Reacciones de acoplamiento: Cadenas de péptidos más largas.

Aplicaciones Científicas De Investigación

El éster bencílico del carbobenziloxi-L-seril-L-alanina tiene varias aplicaciones de investigación científica, que incluyen:

Síntesis de péptidos: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas.

Estudios biológicos: El compuesto se utiliza en estudios que involucran interacciones enzima-sustrato y plegamiento de proteínas.

Química medicinal: Se emplea en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Aplicaciones industriales: El compuesto se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del éster bencílico del carbobenziloxi-L-seril-L-alanina implica principalmente su función como dipéptido protegido en la síntesis de péptidos. El grupo carbobenziloxi (Cbz) protege el grupo amino durante las reacciones químicas, evitando reacciones secundarias no deseadas. El enlace éster permite una fácil incorporación a las cadenas de péptidos y se puede hidrolizar para liberar el ácido carboxílico libre .

Comparación Con Compuestos Similares

Compuestos similares

Éster bencílico del carbobenziloxi-L-alanil-L-alanina: Estructura similar pero con alanina en lugar de serina.

Éster bencílico del carbobenziloxi-L-isoleucil-L-alanina: Contiene isoleucina en lugar de serina.

Éster bencílico del carbobenziloxi-beta-alanil-L-alanina: Contiene beta-alanina en lugar de serina.

Singularidad

El éster bencílico del carbobenziloxi-L-seril-L-alanina es único debido a la presencia del residuo de serina, que introduce un grupo hidroxilo en la cadena de péptidos. Este grupo hidroxilo puede participar en enlaces de hidrógeno y otras interacciones, influyendo en las propiedades y la reactividad del péptido .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.